(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-vinyl-3-methylimidazole-maleic acid diethyl ester copolymer typically involves the copolymerization of 1-vinyl-3-methylimidazole with maleic acid diethyl ester. This process can be carried out using radical polymerization techniques, often initiated by azobisisobutyronitrile (AIBN) or other radical initiators . The reaction conditions, such as temperature, solvent, and concentration, are carefully controlled to achieve the desired copolymer composition and molecular weight.
Industrial Production Methods
Industrial production of this copolymer may involve large-scale polymerization reactors where the monomers are continuously fed into the reactor, and the polymerization is carried out under controlled conditions. The resulting copolymer is then purified and processed into various forms, such as powders or films, depending on the intended application.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The copolymer can be reduced using suitable reducing agents.
Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the vinyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the polymer backbone .
Scientific Research Applications
(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 1-vinyl-3-methylimidazole-maleic acid diethyl ester copolymer exerts its effects involves its interaction with biological membranes and other molecular targets. For example, it has been shown to increase passive ionic permeability in erythrocyte membranes modified by fatty acids . This effect is likely due to the copolymer’s ability to interact with and disrupt the lipid bilayer, leading to increased ion transport .
Comparison with Similar Compounds
Similar Compounds
1-Vinylimidazole-maleic acid diethyl ester copolymer: Similar structure but lacks the methyl group on the imidazole ring.
Poly(1-vinylimidazole): Homopolymer of 1-vinylimidazole without the maleic acid diethyl ester component.
Uniqueness
(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide is unique due to the presence of both the imidazole and maleic acid diethyl ester components, which confer distinct chemical and physical properties. This combination allows for specific interactions with biological membranes and other molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
137587-42-9 |
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Molecular Formula |
C14H21IN2O4 |
Molecular Weight |
408.23 g/mol |
IUPAC Name |
(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide |
InChI |
InChI=1S/C8H12O4.C6H9N2.HI/c1-3-5(7(9)10)6(4-2)8(11)12;1-3-8-5-4-7(2)6-8;/h3-4H2,1-2H3,(H,9,10)(H,11,12);3-6H,1H2,2H3;1H/q;+1;/p-1/b6-5-;; |
InChI Key |
ODHADNYYZLWDLZ-XNOMRPDFSA-M |
Isomeric SMILES |
CC/C(=C(\CC)/C(=O)O)/C(=O)O.C[N+]1=CN(C=C1)C=C.[I-] |
SMILES |
CCC(=C(CC)C(=O)O)C(=O)O.C[N+]1=CN(C=C1)C=C.[I-] |
Canonical SMILES |
CCC(=C(CC)C(=O)O)C(=O)O.C[N+]1=CN(C=C1)C=C.[I-] |
Synonyms |
1-VIMAE copolymer 1-vinyl-3-methylimidazole-maleic acid diethyl ester copolyme |
Origin of Product |
United States |
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